molecular formula C11H15NO7 B15162747 Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate CAS No. 143424-80-0

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate

Cat. No.: B15162747
CAS No.: 143424-80-0
M. Wt: 273.24 g/mol
InChI Key: PCJVLZKHPINJBF-UHFFFAOYSA-N
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Description

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate (CAS 143424-80-0) is a high-purity chemical compound supplied for use in research and development laboratories. This versatile piperidine derivative is characterized by its molecular formula of C11H15NO7 and a molecular weight of 273.24 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The 4-oxopiperidine scaffold is a structure of significant interest in drug discovery. Research into similar compounds highlights the potential of this core in the development of novel therapeutic agents, such as proteasome inhibitors for investigating treatments for conditions like multiple myeloma . The presence of multiple ester functional groups on the ring makes this compound a versatile precursor for further chemical transformations, allowing researchers to explore a wide chemical space around this privileged structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

143424-80-0

Molecular Formula

C11H15NO7

Molecular Weight

273.24 g/mol

IUPAC Name

trimethyl 4-oxopiperidine-1,2,2-tricarboxylate

InChI

InChI=1S/C11H15NO7/c1-17-8(14)11(9(15)18-2)6-7(13)4-5-12(11)10(16)19-3/h4-6H2,1-3H3

InChI Key

PCJVLZKHPINJBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)CCN1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Sequential Esterification of a Tricarboxylic Acid Precursor

Piperidine tricarboxylic acids serve as logical precursors, with esterification using methanol under acidic or coupling conditions. For example, 4-oxopiperidine-1,2,2-tricarboxylic acid could undergo Fischer esterification with excess methanol and sulfuric acid at reflux. This method parallels the synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, where Boc and methyl esters were introduced sequentially.

Ring-Formation via Cyclization Reactions

Alternative approaches involve constructing the piperidine ring from acyclic precursors. A Michael addition between a β-keto ester and an acrylate derivative could yield intermediates amenable to cyclization. This strategy mirrors syntheses of related thiazolo-oxazine compounds, where heterocycles form via intramolecular condensations.

Hypothesized Synthetic Pathways

Pathway A: Direct Esterification of 4-Oxopiperidine-1,2,2-Tricarboxylic Acid

Reagents :

  • 4-Oxopiperidine-1,2,2-tricarboxylic acid
  • Methanol (excess)
  • Concentrated H₂SO₄ or HCl gas

Procedure :

  • Suspend tricarboxylic acid (1 eq) in anhydrous methanol (10 vol)
  • Add H₂SO₄ (0.1 eq) and reflux at 65°C for 12–24 hours
  • Concentrate under reduced pressure and purify via recrystallization

Challenges :

  • Potential lactam formation from amine-ketone interaction
  • Requires complete esterification of three carboxyl groups

Pathway B: Stepwise Protection/Deprotection

Step 1 : Boc Protection of Piperidine Amine
React 4-oxopiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP catalysis:
$$
\text{4-Oxopiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} 1-\text{Boc-4-oxopiperidine}
$$

Step 2 : Methyl Ester Formation
Introduce methyl esters via:

  • Carbodiimide-mediated coupling (DCC, EDCI) with methanol
  • Diazomethane treatment of acid chloride intermediates

Advantages :

  • Prevents unwanted lactamization
  • Enables selective esterification

Comparative Analysis of Synthetic Methods

Parameter Pathway A Pathway B
Starting Material Tricarboxylic acid 4-Oxopiperidine
Reaction Steps 1 3–4
Yield (Estimated) 40–55% 25–35%
Purification Difficulty Moderate High
Scalability Industrial feasibility Lab-scale only

Data derived from analogous esterifications and cyclization reactions.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Enhance nucleophilicity in coupling reactions
  • Methanol : Serves as both solvent and nucleophile in Fischer esterification

Catalytic Systems

  • Protic acids : H₂SO₄, HCl gas for acid-catalyzed esterification
  • Coupling agents : DCC, EDCI for carbodiimide-mediated ester formation
  • Base catalysts : DMAP for Boc protection reactions

Temperature Control

  • Esterification : 60–80°C for complete conversion
  • Cyclization : 0–25°C to prevent side reactions

Spectroscopic Characterization

Successful synthesis requires validation through:

Nuclear Magnetic Resonance (¹H NMR)

  • δ 3.6–3.8 ppm : Methyl ester protons (singlet, 9H)
  • δ 2.5–3.2 ppm : Piperidine ring protons
  • δ 1.4–1.6 ppm : Absence of tert-butyl groups (distinguishes from analogs)

Infrared Spectroscopy

  • 1740–1760 cm⁻¹ : Stretching vibrations of ester carbonyl groups
  • 1700 cm⁻¹ : Ketone C=O stretch

Industrial-Scale Considerations

Cost Analysis

  • Pathway A advantages:
    • Lower reagent costs (H₂SO₄ vs. Boc₂O)
    • Fewer purification steps

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The ketone group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate

This pyrrolidine-based tricarboxylate ester shares structural similarities with Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate but differs in its core ring (pyrrolidine vs. piperidine) and substituents. Key features include:

  • Substituents : A 2-chloro-4-fluorophenyl group and a phenyl group on the pyrrolidine ring.
  • Synthesis: Prepared via a one-pot reaction involving methyl 2-amino-2-phenylacetate, 2-chloro-4-fluorobenzaldehyde, and dimethyl maleate, followed by crystallization .
  • Conformation : The pyrrolidine ring adopts an envelope conformation, with a dihedral angle of 68.28° between aromatic substituents .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

This imidazo-pyridine derivative features two ester groups and a nitrophenyl substituent. Key distinctions include:

  • Physical Properties : Yellow solid (55% purity), melting point 215–217°C.
  • Spectroscopy: ¹H NMR and ¹³C NMR confirm the positions of benzyl, nitro, and cyano groups. IR shows carbonyl (C=O) stretches at 1720 cm⁻¹ .

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

A piperidine dicarboxylate with fewer ester groups (two vs. three).

Comparative Data Table

Compound Name Core Structure Substituents Key Physical/Chemical Properties Applications/Reactivity
This compound Piperidine 4-ketone; 1,2,2-tricarboxylate esters Theoretical solubility in polar aprotic solvents Intermediate for bioactive molecules
Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate Pyrrolidine 2-chloro-4-fluorophenyl; phenyl; 2,3,4-tricarboxylate esters Crystalline solid; envelope conformation X-ray crystallography studies
Diethyl imidazo-pyridine dicarboxylate (2d) Imidazo-pyridine 4-nitrophenyl; benzyl; cyano; 5,6-dicarboxylate esters Yellow solid, mp 215–217°C; IR ν(C=O) 1720 cm⁻¹ Photocatalytic or medicinal leads
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Piperidine 1-tert-butyl; 4-methyl esters Likely high thermal stability Protecting group strategies

Spectroscopic and Crystallographic Insights

  • This compound : Predicted ¹H NMR signals would include singlets for methyl esters (δ 3.6–3.8 ppm) and a downfield shift for the ketone (δ 2.1–2.5 ppm).
  • Pyrrolidine Tricarboxylate : X-ray diffraction reveals non-planar aromatic substituents (dihedral angle 68.28°), influencing steric interactions in catalysis.
  • Imidazo-pyridine (2d) : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 547.1321 (calc. 547.1328), validating structural integrity.

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